4-(methylsulfanyl)but-2-enoic acid
Description
4-(Methylsulfanyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a methylsulfanyl (-SMe) group at the 4-position of the but-2-enoic acid backbone. For instance, the enzyme 4-methylthio-2-oxobutanoate reductase (EC 1.1.1.428) catalyzes a reaction involving 4-(methylsulfanyl)-2-oxobutanoate, underscoring its role in metabolic pathways .
Properties
IUPAC Name |
(E)-4-methylsulfanylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDISIWPKOYEX-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-butenoic acid with methylthiolate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-bromo-2-butenoic acid in a suitable solvent such as dimethylformamide (DMF).
- Add sodium methylthiolate to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the reaction mixture to precipitate the product.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-(methylsulfanyl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methylthiolate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted butenoic acids.
Scientific Research Applications
4-(methylsulfanyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the compound’s double bond allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The sulfanyl group at C4 in the target compound contrasts with analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, where the sulfanyl is at C2 .
- Functional Group Variations: Replacement of -SMe with oxo (e.g., 4-oxo derivatives in ) or amino groups (e.g., anilino in ) alters electronic properties and reactivity.
Physicochemical Properties
- Physical State: Sulfanyl-containing analogs like (E)-4-((4-(thiophen-3-yl)but-3-yn-1-yl)oxy)but-2-enoic acid (1m) are amorphous solids, whereas 4-(methylsulfanyl)but-2-enoic acid’s state is inferred to be similar .
- Spectroscopic Characterization: NMR and IR spectroscopy are widely used; e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid shows distinct carbonyl stretches at 1700–1750 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
